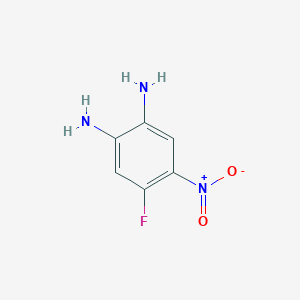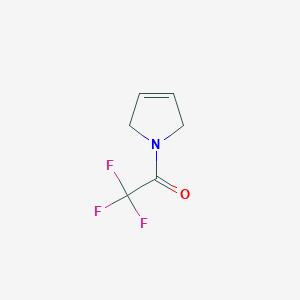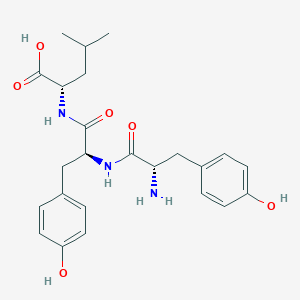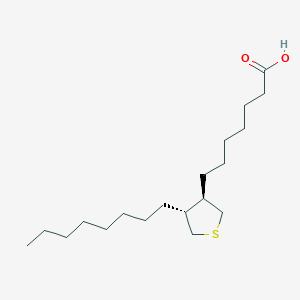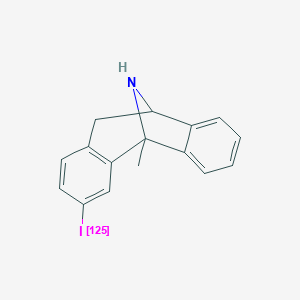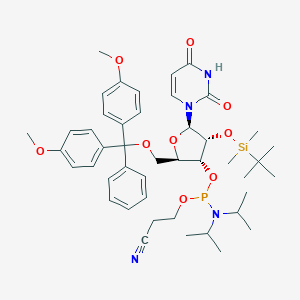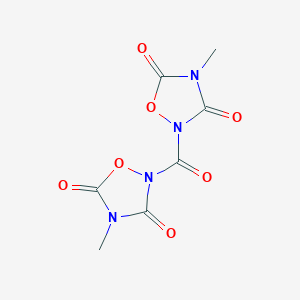
Berberine
説明
Berberine is a quaternary ammonium salt from the protoberberine group of benzylisoquinoline alkaloids. It is found in some plants including species of Berberis, from which its name is derived . Berberine is known for its potential use as a medicine, but its use in humans is limited due to preliminary basic research .
Synthesis Analysis
Berberine is a naturally occurring isoquinoline alkaloid with potential as a lead compound for the development of highly effective anti-cancer agents . Some hydrophobically modified berberine derivatives were synthesized and characterized by NMR spectroscopy and high-resolution mass spectrometry .
Molecular Structure Analysis
Berberine azide, berberine thiocyanate, and 8-cyano-8H-berberine were prepared from berberine chloride, a quaternary protoberberine alkaloid. The molecular and crystal structures of all compounds are reported and discussed .
Chemical Reactions Analysis
Berberine modulates liver lipid production and clearance by regulating cellular targets such as cluster of differentiation 36 (CD36), acetyl-CoA carboxylase (ACC), microsomal triglyceride transfer protein (MTTP), scavenger receptor class B type 1 (SR-BI), low-density lipoprotein receptor (LDLR), and ATP-binding cassette transporter A1 (ABCA1) .
Physical And Chemical Properties Analysis
Berberine is a yellow solid with a chemical formula of C20H18NO4+. It has a molar mass of 336.366 g·mol −1 and a melting point of 145 °C (293 °F; 418 K). It is slowly soluble in water .
科学的研究の応用
Cancer Research
Scientific Field
Summary of Application
Berberine has shown potential in inhibiting the proliferation of various types of cancer cells and impeding invasion and metastasis . It has been found to improve the efficacy and safety of chemoradiotherapies .
Methods of Application
Berberine is typically administered orally or intravenously in experimental settings. The dosage and administration frequency can vary depending on the specific type of cancer being studied .
Results or Outcomes
Berberine has demonstrated anti-tumor activity in many cancers, mainly by inhibiting tumor cell proliferation and tumor angiogenesis, inducing apoptosis of tumor cells, and delaying the transfer of tumor cells .
Digestive Diseases
Scientific Field
Summary of Application
Berberine has protective capacities in digestive diseases. It can inhibit toxins and bacteria, protect the intestinal epithelial barrier from injury, and ameliorate liver injury .
Methods of Application
Berberine is typically administered orally in experimental settings. The dosage and administration frequency can vary depending on the specific digestive disease being studied .
Results or Outcomes
Berberine has been found to alter gut microbiota, microbiota-associated bile acid metabolism, and blood bile acid composition, potentially exerting hypoglycemic effects .
Metabolic Diseases
Scientific Field
Summary of Application
Berberine has been found to regulate glycometabolism and lipid metabolism, improve energy expenditure, reduce body weight, and alleviate nonalcoholic fatty liver disease .
Methods of Application
Berberine is typically administered orally in experimental settings. The dosage and administration frequency can vary depending on the specific metabolic disease being studied .
Results or Outcomes
Clinical trials have shown that berberine can significantly reduce blood glucose, HbA1c, insulin, total cholesterol, HDL-C, LDL-C, and triacylglycerides .
Cardiovascular Diseases
Scientific Field
Summary of Application
Berberine has been found to improve cardiovascular hemodynamics, suppress ischemic arrhythmias, attenuate the development of atherosclerosis, and reduce hypertension .
Methods of Application
Berberine is typically administered orally in experimental settings. The dosage and administration frequency can vary depending on the specific cardiovascular disease being studied .
Results or Outcomes
Berberine has been found to have anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways .
Neurological Diseases
Scientific Field
Summary of Application
Berberine has shown potent neuroprotective effects, including antioxidative, antiapoptotic, and anti-ischemic properties .
Methods of Application
Berberine is typically administered orally in experimental settings. The dosage and administration frequency can vary depending on the specific neurological disease being studied .
Results or Outcomes
Berberine has been found to inhibit the production of neuroinflammation, oxidative, and endoplasmic reticulum stress, which can further reduce neuron damage and apoptosis .
Other Diseases
Scientific Field
Summary of Application
Berberine has been used in traditional Chinese and Ayurvedic medicine for centuries for the treatment of indigestion, dysentery, and a wide range of infections . It has also been found to have therapeutic effects on the endocrine system, circulatory system, nervous system, digestive system, and respiratory system .
Methods of Application
Berberine is typically administered orally in experimental settings. The dosage and administration frequency can vary depending on the specific disease being studied .
Results or Outcomes
Berberine has been found to have a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidative properties as well as hypoglycemic action and beneficial effects on lipid metabolism .
Antidepressant Effects
Scientific Field
Summary of Application
Berberine has shown potential as a treatment for depression. It has been found to have antidepressant effects in various stress-induced animal models .
Methods of Application
Berberine is typically administered orally in experimental settings. The dosage and administration frequency can vary depending on the specific study .
Results or Outcomes
Berberine has been found to alleviate depressive-like behaviors in animal models. However, more research is needed to fully understand its mechanisms of action .
Antimicrobial Activity
Scientific Field
Summary of Application
Berberine has been found to have antimicrobial activity against a variety of organisms. It has been used in traditional medicine as a treatment for infections .
Methods of Application
Berberine is typically administered orally or topically in experimental settings. The dosage and administration frequency can vary depending on the specific type of infection being studied .
Results or Outcomes
Berberine has been found to inhibit the growth of various bacteria and fungi. It has also been found to have antiviral activity .
Anti-Inflammatory Activity
Scientific Field
Summary of Application
Berberine has been found to have anti-inflammatory properties. It has been used in traditional medicine as a treatment for various inflammatory conditions .
Methods of Application
Berberine is typically administered orally in experimental settings. The dosage and administration frequency can vary depending on the specific inflammatory condition being studied .
Results or Outcomes
Berberine has been found to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines .
Antioxidant Activity
Scientific Field
Summary of Application
Berberine has been found to have antioxidant properties. It has been used in traditional medicine as a treatment for various conditions related to oxidative stress .
Methods of Application
Berberine is typically administered orally in experimental settings. The dosage and administration frequency can vary depending on the specific condition being studied .
Results or Outcomes
Berberine has been found to scavenge free radicals and reduce oxidative stress .
Hypoglycemic Activity
Scientific Field
Summary of Application
Berberine has been found to have hypoglycemic properties. It has been used in traditional medicine as a treatment for diabetes .
Results or Outcomes
Berberine has been found to lower blood glucose levels and improve insulin resistance .
Lipid-Lowering Activity
Scientific Field
Summary of Application
Berberine has been found to have lipid-lowering properties. It has been used in traditional medicine as a treatment for hyperlipidemia .
Results or Outcomes
Berberine has been found to lower serum cholesterol concentrations .
Antidiabetic Effects
Summary of Application
Berberine has been found to lower blood glucose levels and improve insulin resistance, making it a potential treatment for diabetes .
Results or Outcomes
Recent research has proven that berberine can be used to lower the blood glucose level and improve insulin resistance .
Antihyperlipidemic Activity
Summary of Application
Berberine has been found to improve hyperlipidemia, potentially making it a useful treatment for conditions related to high cholesterol .
Results or Outcomes
Berberine has been found to augment insulin responsiveness and diminish serum cholesterol concentrations .
Neuroprotective Effects
Scientific Field
Summary of Application
Berberine shows potent neuroprotective effects, including antioxidative, antiapoptotic, and anti-ischemic properties .
Results or Outcomes
Anticancer Activity
Scientific Field
Summary of Application
Berberine has been found to inhibit the proliferation of various types of cancer cells and impede invasion and metastasis .
将来の方向性
The positive antidepressant effects of berberine are encouraging. There is a lot of work that needs to be done to accurately elucidate the efficacy and mechanism of berberine in depression . High-quality, large clinical studies are needed to properly evaluate the effectiveness and safety of berberine in various health conditions .
特性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHILYKTIRIUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043857 | |
| Record name | Berberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index], Solid | |
| Record name | Berberine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Berberine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Berberine | |
CAS RN |
2086-83-1 | |
| Record name | Berberine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berberine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berberine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Berberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Berberine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERBERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8Y3P32UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Berberine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 °C | |
| Record name | Berberine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Berberine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



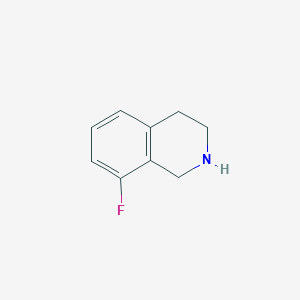
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
